Cas no 1706458-54-9 (3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol)
3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol Chemical and Physical Properties
Names and Identifiers
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- 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol
- Benzenemethanol, 3,4-dichloro-5-(trifluoromethoxy)-
- (3,4-Dichloro-5-(trifluoromethoxy)phenyl)methanol
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- MDL: MFCD28054206
- Inchi: 1S/C8H5Cl2F3O2/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2,14H,3H2
- InChI Key: HIKXNIMFULQBRS-UHFFFAOYSA-N
- SMILES: C1(CO)=CC(OC(F)(F)F)=C(Cl)C(Cl)=C1
3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB404146-1 g |
3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol |
1706458-54-9 | 1g |
€663.00 | 2022-08-31 | ||
| Apollo Scientific | PC303173-250mg |
3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol |
1706458-54-9 | 97% | 250mg |
£117.00 | 2025-02-21 | |
| Apollo Scientific | PC303173-1g |
3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol |
1706458-54-9 | 97% | 1g |
£350.00 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1450948-250mg |
(3,4-Dichloro-5-(trifluoromethoxy)phenyl)methanol |
1706458-54-9 | 98% | 250mg |
¥1638 | 2023-04-10 | |
| Fluorochem | 475935-1g |
3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol |
1706458-54-9 | 1g |
£595.00 | 2023-04-13 | ||
| 1PlusChem | 1P01FH50-250mg |
3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol |
1706458-54-9 | 250mg |
$202.00 | 2024-06-19 | ||
| 1PlusChem | 1P01FH50-1g |
3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol |
1706458-54-9 | 1g |
$549.00 | 2024-06-19 | ||
| A2B Chem LLC | AY00868-250mg |
3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol |
1706458-54-9 | 250mg |
$208.00 | 2024-04-20 | ||
| A2B Chem LLC | AY00868-1g |
3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol |
1706458-54-9 | 1g |
$543.00 | 2024-04-20 | ||
| abcr | AB404146-250mg |
3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol, 97%; . |
1706458-54-9 | 97% | 250mg |
€247.80 | 2025-04-20 |
3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol Suppliers
3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol
Comprehensive Overview of 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol (CAS No. 1706458-54-9)
3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol (CAS No. 1706458-54-9) is a specialized organic compound widely recognized for its unique structural features and versatile applications in pharmaceutical and agrochemical research. The compound's molecular framework, incorporating chloro and trifluoromethoxy substituents, contributes to its distinct chemical properties, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals frequently search for "3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol synthesis" or "CAS 1706458-54-9 applications," reflecting its growing relevance in advanced material science and drug development.
The compound's benzyl alcohol core, combined with halogenated and fluorinated groups, enhances its reactivity and stability under various conditions. This characteristic has spurred interest in its potential as a building block for bioactive molecules, particularly in the design of antimicrobial agents and herbicides. Recent trends in green chemistry have also highlighted the demand for halogenated intermediates like 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol, as they enable efficient catalytic processes with reduced environmental impact. Searches such as "sustainable synthesis of fluorinated benzyl alcohols" align with this focus.
Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are commonly employed to characterize CAS 1706458-54-9, ensuring high purity for research and industrial use. The compound's solubility in organic solvents like dichloromethane and ethanol further broadens its utility in reaction optimization. Queries like "3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol solubility" or "spectral data for CAS 1706458-54-9" are frequently encountered in academic and commercial databases.
In the context of drug discovery, 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol serves as a precursor for small-molecule inhibitors targeting enzymes and receptors. Its trifluoromethoxy group is particularly noteworthy, as it often improves metabolic stability and binding affinity in lead compounds. This has led to increased interest in "fluorinated benzyl derivatives in medicinal chemistry" and "CAS 1706458-54-9 pharmacological potential," underscoring its role in modern therapeutics.
From an industrial perspective, the compound's scalability and compatibility with continuous flow chemistry methods have made it a candidate for large-scale production. Innovations in process optimization and catalyst design have further reduced synthesis costs, addressing queries like "cost-effective production of 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol." Additionally, its stability under storage conditions (e.g., inert atmospheres, low humidity) ensures long-term usability, a critical factor for manufacturers.
Environmental and regulatory considerations are also pivotal in discussions about 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol. While the compound is not classified as hazardous under current guidelines, its handling requires standard laboratory precautions. Searches related to "safety data for CAS 1706458-54-9" or "eco-friendly disposal of halogenated intermediates" reflect the growing emphasis on responsible chemical management.
In summary, 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol (CAS No. 1706458-54-9) exemplifies the intersection of structural ingenuity and practical utility in organic chemistry. Its applications span pharmaceuticals, agrochemicals, and material science, driven by its robust synthetic accessibility and functional versatility. As research continues to explore its potential, this compound remains a focal point for innovation, answering the evolving needs of both academia and industry.
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